2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-fluoro-4-methylphenyl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been studied extensively in recent years due to its ability to target specific proteins involved in cancer cell growth and division.
Scientific Research Applications
Cytotoxic Activities
Sulfonamide derivatives, including those structurally related to the query compound, have been explored for their cytotoxic activities against various cancer cell lines. For instance, a study demonstrated the synthesis of novel sulfonamide derivatives with significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Several studies have synthesized and evaluated sulfonamide derivatives for antimicrobial and anti-inflammatory properties. For example, novel N-(3-chloro-4-fluorophenyl) derivatives exhibited significant anti-inflammatory activity, indicating their potential as anti-inflammatory agents (Sunder & Maleraju, 2013). Another study reported the synthesis of isoxazole-based heterocycles with sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, though not directly matching the query compound, has explored their photovoltaic efficiency and ligand-protein interactions. This study indicates the potential application of similar compounds in dye-sensitized solar cells (DSSCs) and their interaction with biological targets (Mary et al., 2020).
Urease Inhibition
Compounds containing sulphonylacetamide groups have been synthesized and shown to exhibit urease inhibition activities, suggesting their use in treating conditions caused by urease-producing pathogens (Noreen et al., 2015).
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(6-10(8)15)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGVRHUPQZRZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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